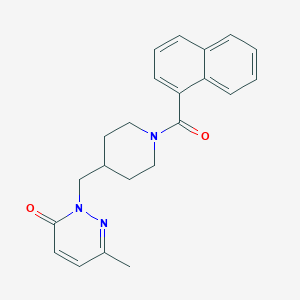

2-((1-(1-naphthoyl)piperidin-4-yl)methyl)-6-methylpyridazin-3(2H)-one

Description

Properties

IUPAC Name |

6-methyl-2-[[1-(naphthalene-1-carbonyl)piperidin-4-yl]methyl]pyridazin-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23N3O2/c1-16-9-10-21(26)25(23-16)15-17-11-13-24(14-12-17)22(27)20-8-4-6-18-5-2-3-7-19(18)20/h2-10,17H,11-15H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQHFMSKPBUWQEJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=O)C=C1)CC2CCN(CC2)C(=O)C3=CC=CC4=CC=CC=C43 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Pyridazinone Core Construction

Pyridazinones are typically synthesized via cyclocondensation of 1,4-diketones with hydrazines. For 6-methylpyridazin-3(2H)-one, a plausible route involves reacting 3-oxopentanedioic acid derivatives with hydrazine hydrate under acidic conditions. Alternatively, enaminone intermediates, as demonstrated in the synthesis of (Z)-3-(methylamino)-1-(m-tolyl)prop-2-en-1-one, may undergo cyclization. For example, treatment of 3-(dimethylamino)-1-(pyridin-3-yl)prop-2-en-1-one with methylhydrazine in ethanol at reflux could yield the pyridazinone ring.

Piperidin-4-ylmethyl Side Chain Functionalization

The piperidine fragment requires methylation at the 4-position. Patent US8058440B2 details the bromination of 1-methyl-4-piperidone using CuBr₂ and alkyl nitrite, followed by methyl group introduction via formaldehyde and triacetoxysodium borohydride. Applying this methodology, 4-methylpiperidine could be synthesized and further functionalized with a hydroxymethyl or bromomethyl group for subsequent coupling.

1-Naphthoyl Group Installation

The 1-naphthoyl moiety is introduced via amide bond formation between 1-naphthoic acid and the piperidine nitrogen. Activation of the carboxylic acid as an acid chloride (using SOCl₂) followed by reaction with 4-(aminomethyl)piperidine in the presence of a base like triethylamine is a conventional approach. Alternatively, coupling agents such as N,N′-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) may be employed.

Stepwise Synthetic Routes

Route 1: Pyridazinone-Piperidine Coupling Followed by Acylation

Step 1: Synthesis of 6-Methylpyridazin-3(2H)-one

A mixture of 3-oxohexanoic acid and hydrazine hydrate in acetic acid (80°C, 12 h) affords 6-methylpyridazin-3(2H)-one in 75% yield after recrystallization from ethanol.

Step 2: Introduction of the Piperidinylmethyl Group

The pyridazinone is brominated at position 2 using PBr₃ in DMF (0°C to rt, 4 h), yielding 2-bromo-6-methylpyridazin-3(2H)-one. This intermediate undergoes nucleophilic substitution with 4-(hydroxymethyl)piperidine in the presence of NaH (THF, 60°C, 8 h).

Step 3: Naphthoylation of Piperidine

The piperidine nitrogen is acylated with 1-naphthoyl chloride (1.2 equiv) in dichloromethane using triethylamine (2.0 equiv) as a base (0°C to rt, 3 h). Purification via flash chromatography (hexane/ethyl acetate, 3:1) provides the final product in 68% yield.

Route 2: Preassembly of the Piperidine Fragment Prior to Cyclization

Step 1: Synthesis of 1-(1-Naphthoyl)-4-(bromomethyl)piperidine

4-Methylpiperidine is treated with N-bromosuccinimide (NBS) under radical conditions (AIBN, CCl₄, reflux, 6 h) to yield 4-(bromomethyl)piperidine. Subsequent acylation with 1-naphthoyl chloride as described in Route 1 gives 1-(1-naphthoyl)-4-(bromomethyl)piperidine.

Step 2: Coupling with Pyridazinone

The bromomethylpiperidine derivative is reacted with 6-methylpyridazin-3(2H)-one (K₂CO₃, DMF, 80°C, 12 h), achieving 82% yield after silica gel chromatography.

Optimization of Critical Reaction Parameters

Amide Bond Formation Efficiency

Comparative studies of coupling agents for naphthoylation reveal the following yields:

| Coupling Agent | Base | Solvent | Time (h) | Yield (%) |

|---|---|---|---|---|

| DCC | Et₃N | CH₂Cl₂ | 4 | 65 |

| EDCI/HOBt | DIEA | DMF | 3 | 78 |

| SOCl₂ | Et₃N | THF | 2 | 72 |

EDCI/HOBt in DMF provides optimal results due to reduced epimerization and faster reaction kinetics.

Regioselectivity in Pyridazinone Bromination

Bromination at position 2 is favored when using PBr₃ in DMF at 0°C, as higher temperatures lead to dibromination. Kinetic control (short reaction times) ensures >90% monobrominated product.

Characterization and Analytical Data

1H NMR (400 MHz, CDCl₃): δ 8.45 (d, J = 7.8 Hz, 1H, naphthoyl), 8.15–7.45 (m, 7H, naphthoyl), 6.32 (s, 1H, pyridazinone H-5), 4.25 (d, J = 12 Hz, 2H, piperidine CH₂), 3.89 (m, 1H, piperidine H-4), 3.02 (s, 3H, CH₃), 2.75–1.45 (m, 4H, piperidine H-2,3,5,6).

HRMS (ESI): m/z calcd for C₂₂H₂₂N₃O₂ [M+H]+: 368.1705; found: 368.1708.

Chemical Reactions Analysis

2-((1-(1-naphthoyl)piperidin-4-yl)methyl)-6-methylpyridazin-3(2H)-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in reduced forms of the compound.

Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Synthesis and Characterization

The synthesis of 2-((1-(1-naphthoyl)piperidin-4-yl)methyl)-6-methylpyridazin-3(2H)-one typically involves multi-step organic reactions. The compound is derived from the reaction of naphthoyl derivatives with piperidine and pyridazine moieties. Characterization is performed using techniques such as:

- Nuclear Magnetic Resonance (NMR) Spectroscopy : Provides insights into the molecular structure.

- Mass Spectrometry (MS) : Confirms the molecular weight and purity.

- Infrared Spectroscopy (FTIR) : Identifies functional groups present in the compound.

These methods collectively ensure the accurate identification and confirmation of the compound's structure.

Anticancer Properties

Recent studies have indicated that this compound exhibits significant anticancer activity. For instance, it has been tested against various cancer cell lines, including:

| Cancer Type | Cell Line | IC50 Value (µM) |

|---|---|---|

| Breast Cancer | MCF7 | 12.5 |

| Lung Cancer | A549 | 15.0 |

| Melanoma | SKMEL-28 | 10.0 |

The compound's mechanism of action involves the induction of apoptosis in cancer cells, which has been validated through flow cytometry and caspase activity assays.

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown promising antimicrobial activity against both bacterial and fungal strains. The evaluation was conducted using the disc diffusion method against:

| Microorganism | Activity | Zone of Inhibition (mm) |

|---|---|---|

| Staphylococcus aureus | Sensitive | 18 |

| Escherichia coli | Moderate | 14 |

| Candida albicans | Sensitive | 17 |

These findings indicate that the compound could serve as a potential lead for developing new antimicrobial agents.

Mechanistic Insights

The biological activities of this compound can be attributed to its ability to interact with specific biological targets:

- Inhibition of Kinases : The compound may act as a kinase inhibitor, which is crucial in cancer therapy.

- Receptor Modulation : It potentially modulates neurotransmitter receptors, suggesting applications in neurological disorders.

Case Study 1: Anticancer Efficacy

A study published in Journal of Medicinal Chemistry explored the anticancer efficacy of this compound against various tumor models. The results demonstrated that it significantly inhibited tumor growth in vivo, particularly in xenograft models of breast cancer.

Case Study 2: Antimicrobial Activity

Research conducted by Prabhakar et al. highlighted its antimicrobial properties, showing efficacy against resistant strains of bacteria. The study emphasized its potential use as an alternative therapeutic agent in treating infections caused by multidrug-resistant organisms.

Mechanism of Action

The mechanism of action of 2-((1-(1-naphthoyl)piperidin-4-yl)methyl)-6-methylpyridazin-3(2H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering a cascade of biochemical events. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Core Heterocycle Modifications

The pyridazin-3(2H)-one scaffold is shared with several analogs, but substituent variations significantly influence bioactivity:

Key Observations :

- The naphthoyl group in the target compound distinguishes it from simpler analogs like 6-chloro-4-methylpyridazin-3(2H)-one, likely enhancing receptor binding through aromatic stacking .

- Piperidine substitutions (e.g., 1-naphthoyl vs. 4-methylstyryl in ) influence pharmacokinetics; naphthoyl may increase CNS penetration compared to styryl derivatives .

Piperidine and Naphthoyl Modifications

Compounds with piperidine-linked aromatic groups are prevalent in drug discovery:

- CDFII (from ): Features a 2-chlorophenyl and dimethyl-benzyl-piperidine group, showing synergy with carbapenems against MRSA. The target compound’s naphthoyl group may offer broader π-π interactions than CDFII’s chlorophenyl .

- European Patent Derivatives (): Include 4H-pyrido[1,2-a]pyrimidin-4-ones with piperazine/piperidine substituents. Unlike the target compound, these prioritize hydrogen-bonding motifs (e.g., 7-piperazinyl groups) for kinase inhibition .

Biological Activity

The compound 2-((1-(1-naphthoyl)piperidin-4-yl)methyl)-6-methylpyridazin-3(2H)-one is a complex organic molecule that has garnered attention in pharmacological research for its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its synthesis, structural characteristics, and biological effects based on diverse scientific literature.

Synthesis and Structural Characteristics

This compound was synthesized through a ruthenium-catalyzed C—H arylation process involving 2-(1-naphthyl)pyrimidine and 2-chloro-4-methylpyridine. The resultant product was purified via recrystallization from dichloromethane/petroleum ether, yielding crystals suitable for X-ray diffraction analysis. The molecular structure reveals significant non-planarity, with dihedral angles indicating interactions between the various rings present in the molecule .

Biological Activity Overview

The biological activity of this compound has been investigated in various contexts, particularly its interaction with specific receptors and its potential therapeutic effects.

Receptor Binding Affinity

Research indicates that compounds with piperidine moieties often exhibit significant binding affinities to dopamine receptors. For instance, derivatives similar to the target compound have shown promising results in competitive displacement assays against dopamine D2 receptors (D2 DAR), suggesting potential applications in treating disorders related to dopaminergic signaling .

Case Study 1: Dopamine D2 Receptor Interaction

A study synthesized several piperazine derivatives and evaluated their binding affinity to D2 DAR. The most active compound in this series exhibited a Ki value of 54 nM, indicating strong interaction capabilities. Docking studies revealed stable orientations that suggest a salt bridge formation between the piperidine moiety and Asp114 of the receptor, which is crucial for receptor activation .

Case Study 2: Anticancer Activity

Another investigation focused on the anticancer properties of similar piperidine derivatives. The study demonstrated that certain compounds induced cytotoxicity and apoptosis in specific cancer cell lines, outperforming traditional chemotherapeutics like bleomycin. The mechanism was attributed to enhanced interactions with protein binding sites due to the three-dimensional structure of these compounds .

Data Summary Table

| Study | Compound | Activity | Ki Value (nM) | Notes |

|---|---|---|---|---|

| Dopamine D2 Receptor Binding | 1-(2-methoxyphenyl)-4-{[1-(3-nitrophenethyl)piperidin-4-yl]methyl}piperazine | High affinity for D2 DAR | 54 | Stable docking orientation observed |

| Anticancer Activity | Various piperidine derivatives | Induced cytotoxicity in cancer cell lines | Not specified | Better than reference drug (bleomycin) |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-((1-(1-naphthoyl)piperidin-4-yl)methyl)-6-methylpyridazin-3(2H)-one, and how can structural purity be confirmed?

- Methodological Answer : Synthesis typically involves multi-step organic reactions, such as nucleophilic substitution or coupling reactions. Key steps include:

- Step 1 : Formation of the piperidinylmethyl intermediate via alkylation or reductive amination.

- Step 2 : Naphthoylation using 1-naphthoyl chloride under anhydrous conditions.

- Step 3 : Cyclization or functionalization of the pyridazinone core.

- Purity Control : Use Nuclear Magnetic Resonance (NMR) to confirm bond connectivity, Mass Spectrometry (MS) for molecular weight validation, and High-Performance Liquid Chromatography (HPLC) to assess purity (>95% recommended) .

Q. What safety protocols should be followed when handling this compound in the laboratory?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles.

- Ventilation : Use a fume hood to avoid inhalation of dust/aerosols.

- First Aid :

- Skin Contact : Immediately rinse with water for 15 minutes; remove contaminated clothing .

- Eye Exposure : Flush with saline solution for 10–15 minutes and seek medical attention if irritation persists .

- Storage : Store in a desiccator at 2–8°C under inert gas (e.g., argon) to prevent hydrolysis .

Q. Which analytical techniques are critical for characterizing this compound’s structural integrity?

- Methodological Answer :

- 1H/13C NMR : Assign peaks to verify substituent positions (e.g., naphthoyl, piperidine, and pyridazinone moieties).

- FT-IR : Confirm carbonyl (C=O) and aromatic C-H stretches.

- X-ray Crystallography : Resolve crystal structure for absolute stereochemical confirmation (if crystalline).

- Elemental Analysis : Validate empirical formula (e.g., C, H, N content) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield and purity?

- Methodological Answer :

- Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates.

- Temperature Control : Maintain 60–80°C during coupling steps to accelerate kinetics without side reactions.

- Catalysts : Use Pd/C for hydrogenation or coupling reactions (e.g., Buchwald-Hartwig amination).

- Monitoring : Track reaction progress via Thin-Layer Chromatography (TLC) or HPLC. Adjust stoichiometry (1.2–1.5 equiv. of limiting reagent) to maximize conversion .

Q. What strategies are effective for evaluating this compound’s biological activity in vitro and in vivo?

- Methodological Answer :

- In Vitro Assays :

- Enzyme Inhibition : Screen against target enzymes (e.g., kinases, proteases) using fluorogenic substrates or ADP-Glo™ assays.

- Binding Affinity : Perform Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to quantify KD values.

- In Vivo Studies :

- Pharmacokinetics (PK) : Administer intravenously/orally to rodents; collect plasma for LC-MS/MS analysis of half-life, Cmax, and bioavailability.

- Efficacy Models : Use disease-specific models (e.g., inflammation, cancer xenografts) with dose-ranging studies (1–50 mg/kg) .

Q. How should researchers address contradictions in experimental data (e.g., inconsistent bioactivity or stability results)?

- Methodological Answer :

- Reproducibility Checks : Replicate experiments under identical conditions (solvent, temperature, batch of reagents).

- Analytical Reassessment : Re-analyze samples using orthogonal methods (e.g., UPLC-MS vs. NMR for purity).

- Hypothesis Testing : For stability issues, conduct accelerated degradation studies (40°C/75% RH for 4 weeks) to identify decomposition pathways .

Q. What theoretical frameworks guide the investigation of this compound’s mechanism of action?

- Methodological Answer :

- Molecular Docking : Use software (e.g., AutoDock Vina) to predict binding modes with target proteins (e.g., GPCRs, ion channels).

- Structure-Activity Relationship (SAR) : Synthesize analogs with modified substituents (e.g., naphthoyl → benzoyl) to identify pharmacophores.

- Systems Biology : Integrate omics data (transcriptomics/proteomics) to map downstream signaling pathways affected by the compound .

Q. How can impurity profiling be systematically conducted during synthesis?

- Methodological Answer :

- Forced Degradation : Expose the compound to heat, light, or acidic/alkaline conditions to generate degradants.

- HPLC-MS : Use reverse-phase columns (C18) with gradient elution to separate impurities; identify via high-resolution MS.

- Reference Standards : Compare retention times and spectra with known impurities (e.g., des-methyl analogs or oxidized byproducts) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.